Dodecyl benzenesulfonate

説明

Chemical Structure and Properties

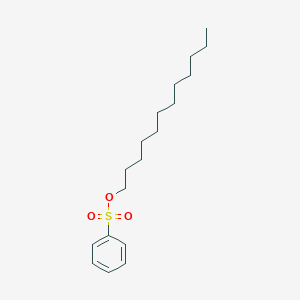

Dodecyl benzenesulfonate (DBS), with the molecular formula C₁₈H₃₀O₃S and an average molecular mass of 326.5 g/mol, is an anionic surfactant derived from dodecylbenzene sulfonic acid . It exists in various salt forms, including sodium (NaDBS), calcium (CaDBS), and ammonium. The sodium salt (NaDBS, CAS 25155-30-0) is a white to light yellow solid, widely used in detergents, emulsifiers, and industrial applications due to its ability to reduce surface tension and stabilize emulsions .

特性

IUPAC Name |

dodecyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(19,20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIUSKIDOIARQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153351 | |

| Record name | Dodecyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121734-15-4, 1886-81-3 | |

| Record name | Dodecyl benzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121734154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The preparation of dodecyl benzenesulfonate involves several key steps:

Alkylation: Benzene reacts with dodecyl olefin to form dodecyl benzene through an alkylation reaction.

Sulfonation: Dodecyl benzene is then sulfonated using sulfur trioxide to produce dodecyl benzene sulfonic acid.

Neutralization: The sulfonic acid is neutralized with sodium hydroxide to yield sodium this compound

Industrial Production Methods: In industrial settings, the production process is carefully controlled to ensure high product quality and performance. The reaction conditions, such as temperature and reactant concentrations, are optimized to maximize yield and minimize impurities .

化学反応の分析

Types of Reactions: Dodecyl benzenesulfonate undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions, where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as sodium hydroxide and other nucleophiles are used under controlled conditions.

Major Products Formed:

科学的研究の応用

Surfactant Properties and Industrial Applications

Household and Industrial Cleaning

SDBS is commonly used in household cleaning products such as detergents, shampoos, and soaps. Its ability to enhance wetting, dispersion, and emulsification makes it effective for removing dirt and grease. In industrial contexts, SDBS is employed in metal cleaning agents, automotive cleaning products, and ceramic cleaning agents, facilitating the removal of oils, pigments, and adhesives from surfaces .

Textile and Leather Processing

In the textile industry, SDBS improves dyeing rates and uniformity while enhancing the softness and durability of leather products. It acts as an emulsifier and dispersant in dye formulations, ensuring even distribution of dye across fabrics .

Food Industry

SDBS finds applications in the food industry as an emulsifier in food processing. Its ability to stabilize emulsions is crucial for maintaining texture and consistency in various food products .

Environmental Applications

Water Purification

Research indicates that SDBS can be utilized in water purification processes. It has been shown to aid in the removal of pollutants through electrocoagulation and photocatalytic methods. For instance, studies have demonstrated its effectiveness in degrading organic contaminants in wastewater treatment systems .

Biodegradation Studies

The biodegradation of SDBS has been studied using microorganisms like Chlorella vulgaris, which can metabolize the compound into less harmful intermediates. This research is vital for understanding the environmental impact of SDBS and developing strategies for its removal from wastewater .

Case Studies

Future Outlook

The future applications of sodium dodecylbenzenesulfonate are promising due to ongoing advancements in green chemistry and sustainable practices. As industries move towards environmentally friendly products, the development of biodegradable surfactants like SDBS will likely gain traction. Moreover, innovations in wastewater treatment technologies will continue to leverage SDBS's properties for effective pollutant removal while minimizing environmental impact .

作用機序

The mechanism of action of dodecyl benzenesulfonate involves its ability to reduce surface tension and disrupt cell membranes. The hydrophobic dodecyl chain interacts with lipid bilayers, while the hydrophilic sulfonate group interacts with water molecules. This dual interaction leads to the formation of micelles, which encapsulate and solubilize hydrophobic substances, enhancing their removal from surfaces .

類似化合物との比較

Comparison with Similar Compounds

Sodium Dodecyl Sulfate (SDS)

Key Difference : SDS’s linear alkyl chain and sulfate group make it more versatile in biochemical applications, while NaDBS’s benzene ring enhances stability in harsh conditions (e.g., oil reservoirs) .

Calcium Dodecylbenzene Sulfonate (CaDBS)

Key Difference : CaDBS’s lipophilic nature suits agrochemical formulations, whereas NaDBS’s hydrophilicity aligns with aqueous cleaning systems .

Linear Alkylbenzene Sulfonates (LAS)

Key Difference : Linear LAS variants dominate consumer detergents due to better biodegradability, while NaDBS’s branching offers cost advantages in industrial settings .

Ammonium Lauryl Sulfate (ALS)

Key Difference : ALS’s sulfate group is less stable than NaDBS’s sulfonate, limiting ALS to mild pH applications .

生物活性

Dodecyl benzenesulfonate (SDBS) is a widely used anionic surfactant known for its applications in various industries, including household cleaning products, textiles, and pharmaceuticals. This article delves into its biological activity, highlighting its interactions with biological systems, toxicological effects, and potential applications based on recent research findings.

SDBS is a linear alkylbenzenesulfonate characterized by its hydrophobic dodecyl chain and hydrophilic sulfonate group. Its amphiphilic nature allows it to lower surface tension in aqueous solutions, making it effective as a surfactant. SDBS is commonly found in laundry detergents, emulsifiers, and dispersants due to its ability to stabilize mixtures of oil and water.

Biological Activity

The biological activity of SDBS has been investigated in various contexts, including its effects on cellular processes and its potential as a ligand for nuclear receptors.

Nuclear Receptor Activation

A study demonstrated that SDBS acts as a selective ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipocyte differentiation and lipid metabolism. SDBS was shown to promote adipocyte differentiation in 3T3-L1 preadipocytes, indicating its role in metabolic regulation. This effect was confirmed through coactivator recruitment assays, where the presence of a PPARγ antagonist blocked the actions of SDBS, highlighting its mechanism of action at the molecular level .

Toxicological Effects

Research on the toxicological impact of SDBS has revealed significant adverse effects on aquatic organisms. A study involving zebrafish (Danio rerio) exposed to varying concentrations of SDBS (0.25 mg/L and 0.5 mg/L) showed histopathological alterations in gill tissues. The findings indicated increased oxidative stress, evidenced by altered activities of superoxide dismutase (SOD) and catalase (CAT), alongside hematological changes such as neutrophilia and lymphocytosis . These results underscore the potential environmental hazards posed by SDBS when released into aquatic ecosystems.

Biodegradation Studies

Understanding the biodegradation pathways of SDBS is crucial for assessing its environmental impact. A study utilizing Chlorella vulgaris demonstrated that SDBS undergoes biodegradation through several steps: chain-shortening oxidation, ring-opening oxidation of benzene rings, and degradation into smaller molecules. Novel intermediate products were identified during this process, providing insights into the microbial mechanisms involved in the degradation of surfactants like SDBS .

Electrocoagulation for Removal

A case study explored the effectiveness of electrocoagulation combined with photocatalytic processes for removing SDBS from wastewater. Results indicated that under optimal conditions (pH 8, initial concentration of 750 mg/L), removal efficiencies reached up to 93.54% for SDBS after 60 minutes . This highlights the potential for employing advanced oxidation processes in wastewater treatment to mitigate the environmental impact of surfactants.

Antimicrobial Applications

In food safety applications, SDBS has been tested in combination with phosphoric acid for its antimicrobial properties against Escherichia coli. The combination treatment significantly reduced bacterial populations by up to 100-fold, showcasing SDBS's potential as an effective disinfectant in food processing environments .

Summary Table: Biological Activities and Effects of SDBS

| Aspect | Findings |

|---|---|

| Nuclear Receptor Activity | Selective ligand for PPARγ; promotes adipocyte differentiation |

| Toxicity | Alters gill morphology; induces oxidative stress in zebrafish |

| Biodegradation Pathway | Chain-shortening oxidation; ring-opening oxidation |

| Wastewater Treatment | Up to 93.54% removal efficiency via electrocoagulation |

| Antimicrobial Efficacy | Reduces E. coli populations significantly when combined with phosphoric acid |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of sodium dodecylbenzene sulfonate (SDBS) for high purity?

- Methodology : The synthesis involves sulfonation of dodecylbenzene with sulfur trioxide (SO₃), followed by neutralization with sodium hydroxide. Key parameters include sulfonation temperature (optimal range: 35–45°C) and molar ratio of dodecylbenzene to SO₃ (1:1.05–1.10). Post-synthesis, purification steps like solvent extraction or recrystallization are critical to remove unreacted precursors and byproducts. Characterization via FTIR (to confirm sulfonic acid groups) and titration (to assess purity) is recommended .

Q. What experimental protocols ensure reproducibility in SDBS-based surfactant studies?

- Methodology : Standardize surfactant concentration ranges (e.g., 1.5–2.0% mass fraction for flowback rate studies in hydraulic fracturing) and report interfacial tension measurements using methods like pendant drop tensiometry. For analytical applications (e.g., extraction of quaternary ammonium compounds), use SDBS concentrations of 30–40 mg/L in the extraction solvent to minimize glassware adsorption .

Q. How should researchers address discrepancies in surfactant performance across studies?

- Methodology : Cross-validate experimental conditions, including pH, temperature, and ionic strength, which influence SDBS micellization. For instance, interfacial tension reduction plateaus at higher SDBS concentrations due to critical micelle concentration (CMC) saturation. Compare results with published CMC values (e.g., ~2.4 mM for SDBS in water at 25°C) and adjust protocols to align with environmental variables .

Advanced Research Questions

Q. What methodologies quantify SDBS adsorption on environmental substrates like clay minerals?

- Methodology : Conduct batch adsorption experiments using montmorillonite or kaolinite as model substrates. Measure equilibrium adsorption isotherms (e.g., Langmuir or Freundlich models) under controlled pH (5–7) and ionic strength. Advanced techniques like X-ray diffraction (XRD) can reveal interlayer spacing changes in clay minerals post-adsorption, while XPS confirms sulfonate group interactions .

Q. How can multi-scale characterization resolve SDBS interactions in composite materials?

- Methodology : Combine atomic force microscopy (AFM) for nanoscale surface morphology analysis with bulk conductivity measurements (e.g., for SDBS-doped conductive polymers like PEDOT:PSS). For thermoelectric materials, correlate SDBS concentration with Seebeck coefficient and electrical conductivity using four-probe setups. Molecular dynamics simulations can model surfactant self-assembly at interfaces .

Q. What analytical strategies identify degradation intermediates of SDBS in environmental systems?

- Methodology : Use liquid chromatography-mass spectrometry (LC-MS/MS) to track degradation products under UV irradiation or microbial action. For ultrasonic degradation, monitor sulfate ion release via ion chromatography. Compare degradation kinetics (pseudo-first-order rate constants) under varying conditions (e.g., pH 3–9, presence of catalysts like TiO₂) .

Q. How do researchers reconcile conflicting data on SDBS toxicity in aquatic organisms?

- Methodology : Standardize toxicity assays (e.g., Daphnia magna immobilization tests) with controlled exposure times (24–48 hrs) and SDBS concentrations (0.1–10 mg/L). Account for matrix effects (e.g., dissolved organic matter) that alter bioavailability. Cross-reference with genomic or metabolomic studies to identify mechanistic pathways (e.g., membrane disruption vs. oxidative stress) .

Methodological Best Practices

- Data Reporting : Document synthesis parameters (temperature, molar ratios) and characterization data (e.g., purity, yield) in supplementary materials to comply with journal guidelines .

- Contradiction Analysis : Use statistical tools (ANOVA, t-tests) to evaluate significance of observed differences between studies. For surfactant performance, report confidence intervals for CMC and interfacial tension measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。